molecular formula C17H16FN3OS B4002448 {5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

Cat. No.: B4002448
M. Wt: 329.4 g/mol
InChI Key: UGLZJXKBBQQWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is a useful research compound. Its molecular formula is C17H16FN3OS and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.09981148 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Various triazole derivatives, including those with functional groups similar to the compound , have been synthesized using methods such as microwave-assisted Fries rearrangement, highlighting efficient approaches to create complex heterocyclic compounds (Moreno-Fuquen et al., 2019).

  • Structural Analysis : Crystallographic studies have played a crucial role in understanding the molecular structure of triazole derivatives. For instance, ethyl 2-triazolyl-2-oxoacetate derivatives were analyzed using Hirshfeld surface analysis and DFT calculations to study π-hole tetrel bonding interactions (Ahmed et al., 2020).

Potential Applications

  • Anticonvulsant Agents : Some triazine-triazole derivatives have been explored for their anticonvulsant activities, indicating the potential of this chemical family in developing new therapeutic agents (Malik & Khan, 2014).

  • Catalytic Applications : Ruthenium(II) complexes incorporating triazole ligands have demonstrated efficiency in C-N bond formation via a hydrogen-borrowing strategy, showcasing the utility of triazole derivatives in catalysis (Donthireddy et al., 2020).

  • Antimicrobial Activity : Benzofuran-based 1,2,3-triazoles have been synthesized and shown to possess high antimicrobial activity, indicating the potential of triazole derivatives in addressing microbial resistance (Sunitha et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many 1,2,4-triazole derivatives exhibit biological activity, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the biological activity of this compound, as many 1,2,4-triazole derivatives have shown promise as therapeutic agents . Additionally, studies could investigate its physical and chemical properties in more detail, which would be valuable for drug development processes.

Properties

IUPAC Name

[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-16(15(22)12-7-3-2-4-8-12)19-20-17(21)23-11-13-9-5-6-10-14(13)18/h2-10,15,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZJXKBBQQWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
Reactant of Route 2
Reactant of Route 2
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
Reactant of Route 3
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
Reactant of Route 4
Reactant of Route 4
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
Reactant of Route 5
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
Reactant of Route 6
Reactant of Route 6
{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.